BPKDi's Potency Against All PKD Isoforms vs. Comparator CRT0066101
BPKDi is a pan-PKD inhibitor with IC50 values of 1 nM, 9 nM, and 1 nM for PKD1, PKD2, and PKD3, respectively. In contrast, the structurally distinct PKD inhibitor CRT0066101 exhibits an IC50 of 2 nM for PKD1 but has no reported activity against PKD2 and PKD3, limiting its utility in models where PKD2 or PKD3 may have functional roles [1][2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | PKD1: 1 nM; PKD2: 9 nM; PKD3: 1 nM |
| Comparator Or Baseline | CRT0066101: PKD1 = 2 nM; PKD2 and PKD3 not reported |
| Quantified Difference | BPKDi covers all three PKD isoforms, while CRT0066101 is characterized only for PKD1. |
| Conditions | Enzymatic assays |
Why This Matters
This broad PKD family coverage ensures that BPKDi can effectively suppress PKD activity regardless of which specific isoform is driving the biological process of interest.
- [1] Monovich L, Vega RB, Meredith E, et al. A novel kinase inhibitor establishes a predominant role for protein kinase D as a cardiac class IIa histone deacetylase kinase. FEBS Lett. 2010;584(3):631-637. doi:10.1016/j.febslet.2009.12.014 View Source
- [2] Harikumar KB, et al. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Mol Cancer Ther. 2010;9(5):1136-1146. doi:10.1158/1535-7163.MCT-09-1145 View Source
